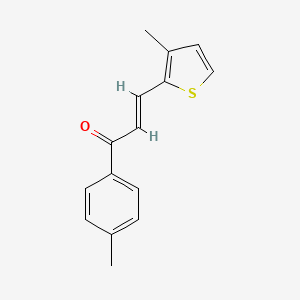

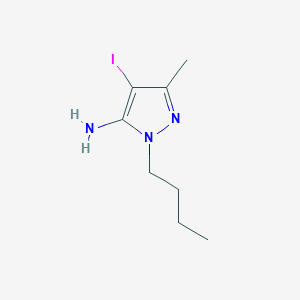

![molecular formula C6H12ClNO B2921000 (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2138187-29-6](/img/structure/B2921000.png)

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride” is a chemical compound. It is related to the compound “rac- (1R,5R,6S)-2-azabicyclo [3.2.0]heptan-6-ol hydrochloride” which has a molecular weight of 149.62 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . A related compound, “(1R,5S)-3- (benzyloxy)bicyclo [3.2.0]heptan-6-amine”, has a molecular weight of 217.31 .Applications De Recherche Scientifique

Anticancer Activity of Carbocyclic Nucleoside Analogues

Researchers have explored the synthesis of new adenine- and 6-substituted adenine carbocyclic nucleoside analogues using a compound structurally related to (1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine as a key intermediate. These analogues exhibit conformational constraints due to their bicyclic skeletons, impacting their anticancer activities. X-ray crystallography confirmed their molecular configurations, and preliminary tests showed potential anticancer properties, suggesting their relevance in developing new therapeutic agents (Tănase et al., 2014).

Glycosidase Inhibition for Therapeutic Applications

A study on isomeric bicyclo[4.1.0]heptane analogues of glycosidase inhibitors revealed their synthesis from D-galactose derivatives and evaluated their inhibitory activities against α-galactosidase enzymes. These findings contribute to the understanding of glycosidase inhibition mechanisms and offer potential pathways for developing treatments for diseases related to glycosidase activity (Wang & Bennet, 2007).

Development of Chiral Molecules and Asymmetric Synthesis

Research into the synthesis of chiral, bridged morpholine systems from D-glucitol derivatives highlights the compound's role in creating structurally complex and optically active molecules. These studies are essential for developing new asymmetric synthesis methods and understanding the stereochemical outcomes of chemical reactions (Kilonda et al., 1995).

Inhibitory Activities Against Nitric Oxide Synthase

The development of inhibitors for inducible nitric oxide synthase (iNOS) utilizing cyclic amidine derivatives structurally related to the compound has shown significant potency and selectivity. This research could lead to new therapeutic strategies for conditions where iNOS plays a pathological role, demonstrating the compound's potential in medicinal chemistry (Naka et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

(1S,5S,6R)-3-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-6-1-4-2-8-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLPVNLZSCJYPW-KJESCUSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC2C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H]2[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

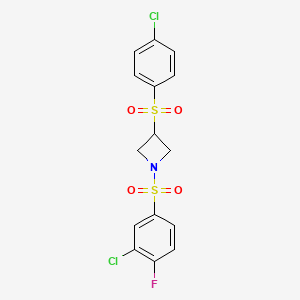

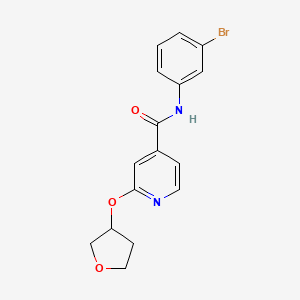

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

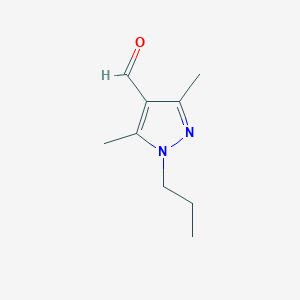

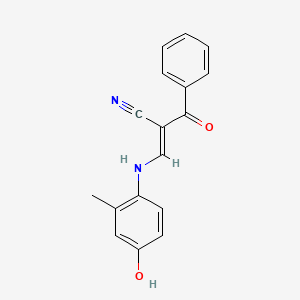

![N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B2920928.png)

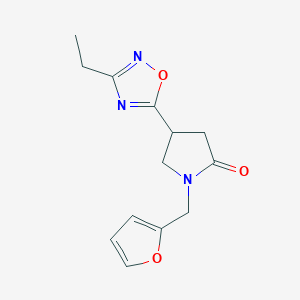

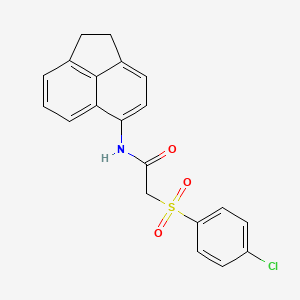

![1-[(2-Aminopropyl)sulfanyl]-4-methylbenzene](/img/structure/B2920935.png)

![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)

![[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B2920938.png)

![N-(2-methoxyethyl)-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2920940.png)